N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide
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Description
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide is a useful research compound. Its molecular formula is C17H9F2N3O3S and its molecular weight is 373.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar benzothiazole scaffold have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2 , which play a crucial role in inflammation by producing prostaglandins.
Mode of Action
It’s hypothesized that the compound may inhibit the cox enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation . This inhibition could result in the observed anti-inflammatory effects.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes convert arachidonic acid to prostaglandins . By inhibiting COX enzymes, the compound could potentially disrupt this pathway, reducing prostaglandin production and thereby alleviating inflammation.
Result of Action
The compound’s action at the molecular level results in the inhibition of COX enzymes and a subsequent decrease in prostaglandin production . This can lead to a reduction in inflammation, given the role of prostaglandins in inflammatory responses.
Properties
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-oxochromene-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F2N3O3S/c18-8-5-11(19)14-13(6-8)26-17(20-14)22-21-16(24)10-7-25-12-4-2-1-3-9(12)15(10)23/h1-7H,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRRWQAGGUIPAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NNC3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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